molecular formula C23H29NO5S B1574418 TVB-2640

TVB-2640

Cat. No. B1574418
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

TVB-2640 is an orally bioavailable fatty acid synthase (FASN) inhibitor, with potential antineoplastic activity. Upon administration, this compound binds to and blocks FASN, which prevents the synthesis of palmitate needed for tumor cell growth and survival. This leads to a reduction in cell signaling, an induction of tumor cell apoptosis and the inhibition of cell proliferation in susceptible tumor cells. FASN, an enzyme responsible for the de novo synthesis of palmitic acid, is overexpressed in tumor cells and plays a key role in tumor metabolism, lipid signaling, tumor cell survival and drug resistance;  tumor cells are dependent on increased fatty acid production for their enhanced metabolic needs and rapid growth. Check for active clinical trials or closed clinical trials using this agent.

Scientific Research Applications

Application in Nonalcoholic Steatohepatitis (NASH)

TVB-2640, a fatty acid synthase (FASN) inhibitor, has been investigated for its efficacy in treating nonalcoholic steatohepatitis (NASH). A study found that this compound significantly reduced liver fat and improved metabolic, inflammatory, and fibrotic biomarkers in NASH patients in a dose-dependent manner after 12 weeks (Loomba et al., 2021).

Use in Cancer Treatment

  • Solid Tumors : A first-in-human dose-escalation study of this compound in patients with advanced metastatic solid tumors demonstrated potent FASN inhibition and a predictable safety profile, suggesting its potential for treating KRAS mutant lung, ovarian, and breast cancer (Falchook et al., 2021).
  • Biomarker Analysis : Biomarker analyses from the dose escalation phase of a Phase 1 study of this compound showed target engagement in solid tumor patients, supporting its use in cancer treatment (O’Farrell et al., 2015).

Applications in Specific Cancer Types

  • KRAS-Mutant NSCLC : this compound showed pharmacodynamic effects and evidence of clinical activity in KRAS-mutant non-small cell lung cancer (NSCLC) patients in a Phase 1 study (O’Farrell et al., 2016).
  • Breast Cancer : In breast cancer patients, this compound in combination with paclitaxel showed promising responses, especially in heavily pre-treated patients, indicating its therapeutic potential (Brenner et al., 2017).

Other Applications

  • Hepatic de Novo Lipogenesis : A clinical study indicated that this compound reduces hepatic de novo lipogenesis (DNL) in males with metabolic abnormalities, suggesting a role in managing conditions like NAFLD (Syed-Abdul et al., 2020).
  • Early Clinical Trials : Early clinical trials of this compound have shown its potential in disrupting palmitate biosynthesis in tumor cells, leading to apoptosis and showing efficacy in various cancer types (Jones & Infante, 2015).

properties

Molecular Formula

C23H29NO5S

Appearance

Solid powder

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.